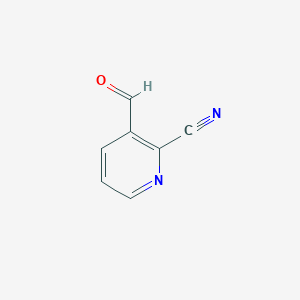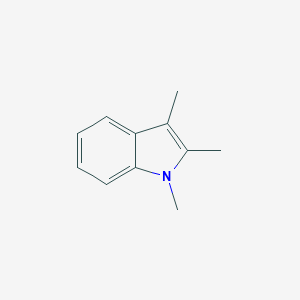
1,2,3-Trimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-1H-indole, also known as Skatole, is a heterocyclic organic compound with a strong odor. It is commonly found in feces, urine, and sweat, and is responsible for the unpleasant odor associated with these bodily fluids. Despite its unpleasant odor, 1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
1,2,3-Trimethyl-1H-indole has several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the reduction of inflammation, and the scavenging of free radicals. It has also been shown to have an effect on the central nervous system, and can induce sedation and reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,3-Trimethyl-1H-indole in lab experiments include its availability, low cost, and well-established synthesis methods. However, there are also several limitations to its use, including its unpleasant odor, potential toxicity at high doses, and the need for careful handling and disposal due to its potential environmental impact.
Zukünftige Richtungen
There are several future directions for research on 1,2,3-Trimethyl-1H-indole, including its potential use as an antimicrobial agent, anti-inflammatory agent, and antioxidant. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of various diseases and conditions.
Synthesemethoden
1,2,3-Trimethyl-1H-indole can be synthesized through several methods, including the Fischer indole synthesis, the Madelung synthesis, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Madelung synthesis involves the reaction of an aryl halide with an amine in the presence of a Lewis acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine with an acid anhydride in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology. It has been shown to have antimicrobial properties, and can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, and can reduce inflammation in the body. Additionally, 1,2,3-Trimethyl-1H-indole has been shown to have antioxidant properties, and can scavenge free radicals in the body.
Eigenschaften
CAS-Nummer |
1971-46-6 |
|---|---|
Produktname |
1,2,3-Trimethyl-1H-indole |
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
1,2,3-trimethylindole |
InChI |
InChI=1S/C11H13N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-7H,1-3H3 |
InChI-Schlüssel |
NRRVOLSTQHJDEG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)C)C |
Kanonische SMILES |
CC1=C(N(C2=CC=CC=C12)C)C |
Siedepunkt |
283.0 °C |
melting_point |
18.0 °C |
Andere CAS-Nummern |
1971-46-6 |
Synonyme |
1,2,3-Trimethyl-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



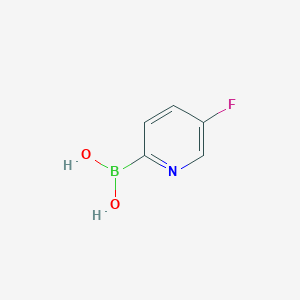
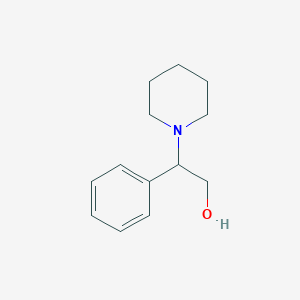
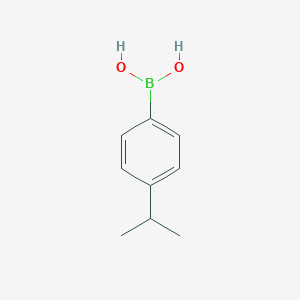
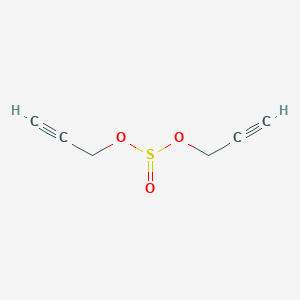

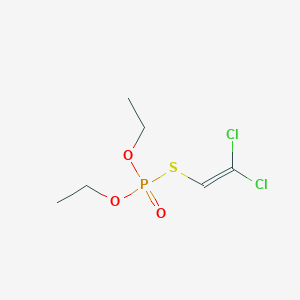


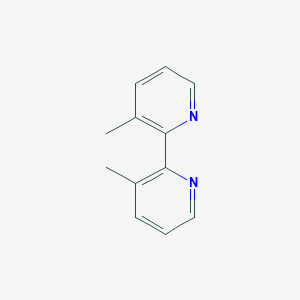


![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

